molecular formula C21H18N4O4S B300689 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

Cat. No. B300689
M. Wt: 422.5 g/mol
InChI Key: DNBHZMVBWIDXQZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide, also known as DMOTPA, is a synthetic compound that has been widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and enzymes involved in oxidative stress, inflammation, and apoptosis. 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, prevent cell death, and promote cell survival. 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has also been found to improve mitochondrial function and increase the production of ATP, which is essential for cellular energy metabolism.

Advantages and Limitations for Lab Experiments

2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has also been found to exhibit low toxicity and high bioavailability. However, the limitations of 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide include its limited solubility in water and its potential to form complexes with metal ions, which may interfere with certain assays.

Future Directions

There are several future directions for the use of 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide in scientific research. One potential application is in the development of novel therapies for neurodegenerative diseases. 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has shown promising results in preclinical studies and may be a potential candidate for clinical trials. Additionally, 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide may have applications in the treatment of cancer and other diseases associated with oxidative stress and inflammation. Further research is needed to fully understand the mechanism of action of 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide and its potential therapeutic applications.

Synthesis Methods

2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide can be synthesized using a multistep process that involves the condensation of 2,4-thiazolidinedione and 2-aminobenzimidazole followed by reaction with N-phenylacetyl chloride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor, antioxidant, and anti-inflammatory activities. 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has also been found to possess neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C21H18N4O4S/c1-23-15-9-8-13(10-16(15)24(2)20(23)28)11-17-19(27)25(21(29)30-17)12-18(26)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,26)/b17-11+

InChI Key

DNBHZMVBWIDXQZ-GZTJUZNOSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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